Angiotensin (1-7)

Übersicht

Beschreibung

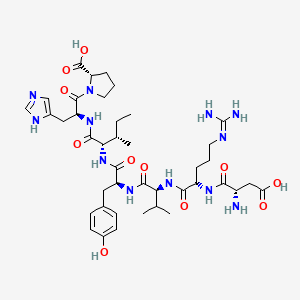

Angiotensin (1-7) is a heptapeptide hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. It is composed of seven amino acids: aspartic acid, arginine, valine, tyrosine, isoleucine, histidine, and proline. Angiotensin (1-7) is known for its vasodilatory effects, which counteract the vasoconstrictive actions of angiotensin II, another peptide in the renin-angiotensin system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Angiotensin (1-7) can be synthesized through solid-phase peptide synthesis, a method that involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (proline) to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: Industrial production of angiotensin (1-7) involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form. The process requires stringent quality control measures to ensure the purity and stability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Angiotensin (1-7) undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic cleavage. Hydrolysis can occur at peptide bonds, leading to the breakdown of the peptide into smaller fragments. Oxidation reactions can modify the side chains of certain amino acids, such as histidine and tyrosine .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can promote hydrolysis of peptide bonds.

Oxidation: Reactive oxygen species or specific oxidizing agents can induce oxidation of amino acid side chains.

Enzymatic Cleavage: Enzymes such as neprilysin and angiotensin-converting enzyme 2 (ACE2) can cleave angiotensin (1-7) at specific sites.

Major Products Formed:

Hydrolysis Products: Smaller peptide fragments and individual amino acids.

Oxidation Products: Modified amino acids with altered side chains.

Enzymatic Cleavage Products: Shorter peptides resulting from specific cleavage sites.

Wissenschaftliche Forschungsanwendungen

Angiotensin (1-7) has a wide range of scientific research applications in various fields:

Chemistry:

- Used as a model peptide for studying peptide synthesis and purification techniques.

Biology:

- Investigated for its role in regulating blood pressure, fluid balance, and cardiovascular function.

- Studied for its anti-inflammatory and antioxidant properties .

Medicine:

- Explored as a potential therapeutic agent for treating hypertension, heart failure, and other cardiovascular diseases.

- Investigated for its protective effects against organ damage in conditions such as diabetes and chronic kidney disease .

Industry:

- Utilized in the development of peptide-based drugs and therapeutic formulations.

- Employed in research and development of new diagnostic tools and assays .

Wirkmechanismus

Angiotensin (1-7) exerts its effects primarily through the activation of the Mas receptor, a G-protein coupled receptor. Upon binding to the Mas receptor, angiotensin (1-7) triggers a cascade of intracellular signaling pathways that lead to the production of nitric oxide, a potent vasodilator. This results in the relaxation of blood vessels and a reduction in blood pressure. Additionally, angiotensin (1-7) has anti-inflammatory and antioxidant effects, which contribute to its protective actions on cardiovascular and other organ systems .

Vergleich Mit ähnlichen Verbindungen

Angiotensin (1-7) is part of the renin-angiotensin system, which includes several other peptides with distinct biological functions:

Angiotensin I: A decapeptide precursor that is converted to angiotensin II by angiotensin-converting enzyme (ACE).

Angiotensin II: An octapeptide that acts as a potent vasoconstrictor, increasing blood pressure and promoting sodium retention.

Angiotensin (1-9): A nonapeptide that is formed from angiotensin I and has vasodilatory effects similar to angiotensin (1-7).

Angiotensin (1-5): A pentapeptide that is formed from angiotensin (1-7) and has less well-defined biological functions

Uniqueness of Angiotensin (1-7): Angiotensin (1-7) is unique in its ability to counteract the effects of angiotensin II, providing a balance between vasoconstriction and vasodilation within the renin-angiotensin system. Its activation of the Mas receptor and subsequent production of nitric oxide distinguish it from other peptides in the system .

Biologische Aktivität

Angiotensin (1-7) [Ang-(1-7)] is a biologically active peptide that plays a significant role in the renin-angiotensin system (RAS), exhibiting various cardiovascular, renal, and neuroprotective effects. Unlike its counterpart Angiotensin II (Ang II), which is primarily associated with vasoconstriction and hypertension, Ang-(1-7) has been shown to exert vasodilatory and cardioprotective properties. This article explores the biological activity of Ang-(1-7), supported by case studies and detailed research findings.

Ang-(1-7) functions primarily through its interaction with the Mas receptor (MasR), a G protein-coupled receptor. The activation of MasR leads to several intracellular signaling pathways that mediate its biological effects:

- Vasodilation : Ang-(1-7) promotes endothelium-dependent vasodilation through the release of nitric oxide (NO) and prostaglandins, as well as activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway .

- Cardioprotection : It exhibits antifibrotic, antihypertrophic, and antiarrhythmogenic effects, particularly in models of myocardial infarction .

- Neuroprotection : Ang-(1-7) reduces sympathetic nervous system activity by inhibiting norepinephrine release, contributing to lower blood pressure in hypertensive models .

Biological Effects

The biological activities of Ang-(1-7) can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Vasodilation | Increases blood flow by relaxing vascular smooth muscle. |

| Antifibrotic Effects | Reduces collagen deposition and extracellular matrix remodeling in cardiac tissue. |

| Neuroprotective Effects | Decreases sympathetic outflow, thus lowering blood pressure. |

| Antihypertrophic Effects | Prevents cardiac hypertrophy induced by Ang II. |

Case Study 1: Cardiovascular Function

A study demonstrated that low doses of Ang-(1-7) improved cardiac output and reduced left ventricular end-diastolic pressure in rat models following myocardial infarction. The beneficial effects were associated with increased expression of ACE2, which converts Ang II to Ang-(1-7) .

Case Study 2: Hypertension

In a clinical trial involving hypertensive patients, intra-arterial infusion of Ang-(1-7) resulted in increased forearm blood flow, indicating enhanced vascular function . The effects were blunted in subjects with impaired vascular responses, highlighting the potential for therapeutic use in managing hypertension.

Case Study 3: Cancer Treatment

Ang-(1-7) has been investigated for its antiangiogenic properties in cancer therapy. A Phase I clinical trial showed that administration of Ang-(1-7) led to a significant reduction in plasma placental growth factor (PlGF) levels, which correlated with clinical benefits in some patients with solid tumors .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHLMTREZMEJCG-GDTLVBQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62N12O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39386-80-6, 51833-78-4 | |

| Record name | Angiotensin II, des-phe(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin I (1-7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin 1-7 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11720 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.